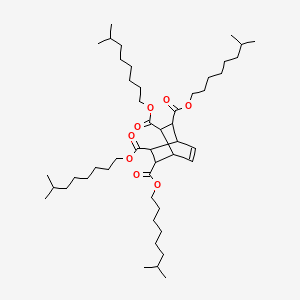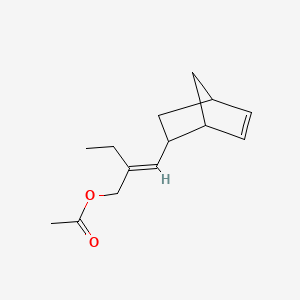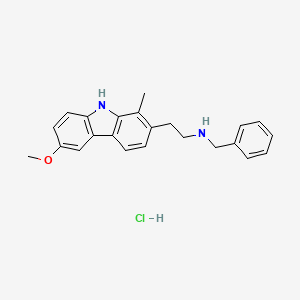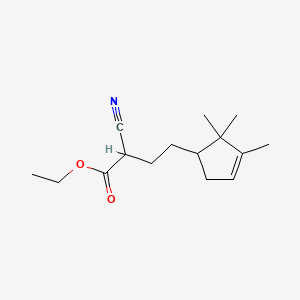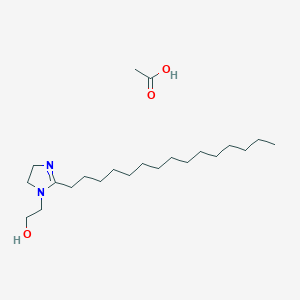
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, often used for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. This particular compound features a long alkyl chain, which imparts hydrophobic characteristics, and a hydroxyethyl group, which enhances its hydrophilicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The resulting intermediate is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The purification of the final product often involves recrystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The acetate anion can be replaced with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ion exchange can be facilitated using silver nitrate (AgNO3) or other suitable salts.
Major Products Formed
Oxidation: Formation of 4,5-Dihydro-1-(2-oxoethyl)-2-pentadecyl-1H-imidazolium acetate.
Reduction: Formation of 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazole.
Substitution: Formation of various imidazolium salts depending on the anion used.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based lubricants and electrolytes for batteries.
Mecanismo De Acción
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate exerts its effects is largely dependent on its ionic nature and the functional groups present. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The hydroxyethyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The long alkyl chain provides hydrophobic interactions, which can be crucial in applications such as micelle formation and membrane interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium acetate
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in the formation of micelles or as surfactants. Additionally, the presence of the hydroxyethyl group enhances its solubility in polar solvents, making it versatile for various chemical and biological applications.
Propiedades
Número CAS |
94023-44-6 |
|---|---|
Fórmula molecular |
C20H40N2O.C2H4O2 C22H44N2O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
acetic acid;2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23;1-2(3)4/h23H,2-19H2,1H3;1H3,(H,3,4) |
Clave InChI |
YLPVOJIARBNJMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


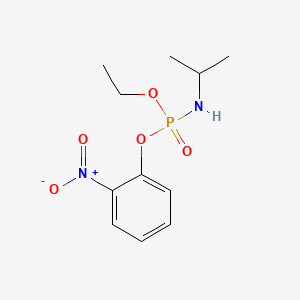

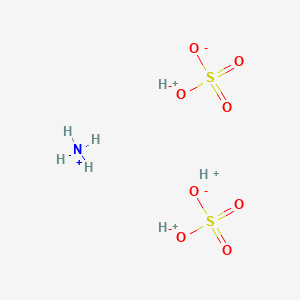
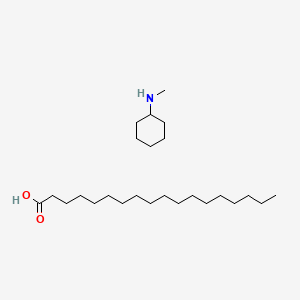
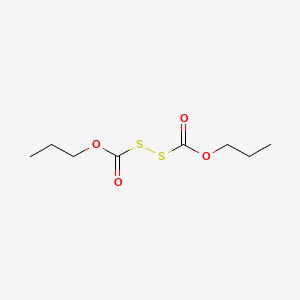
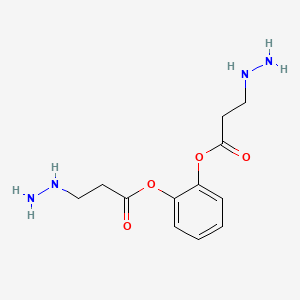
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
